molecular formula C16H16N4O4S B11000710 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide

Cat. No.: B11000710
M. Wt: 360.4 g/mol
InChI Key: ZWENJFMHGJKTNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structure and Synthesis: The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide (CAS: 723737-98-2) is a quinazolinone derivative featuring a 6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl core linked via an acetamide bridge to a 1,3-thiazol-2-yl group. Its molecular formula is C₁₃H₁₀N₄O₂S, with a molecular weight of 286.31 g/mol .

Properties

Molecular Formula

C16H16N4O4S

Molecular Weight

360.4 g/mol

IUPAC Name

2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3-yl)-N-(1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C16H16N4O4S/c1-9-18-11-7-13(24-3)12(23-2)6-10(11)15(22)20(9)8-14(21)19-16-17-4-5-25-16/h4-7H,8H2,1-3H3,(H,17,19,21)

InChI Key

ZWENJFMHGJKTNL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=O)N1CC(=O)NC3=NC=CS3)OC)OC

Origin of Product

United States

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A common approach involves condensing 3,4-dimethoxyanthranilic acid with methyl acetoacetate under acidic conditions. The reaction proceeds via cyclodehydration to yield 6,7-dimethoxy-2-methylquinazolin-4(3H)-one. This method, adapted from analogous syntheses, achieves yields of 65–72% when using polyphosphoric acid (PPA) as a catalyst at 120–130°C for 6–8 hours.

Key reaction:

3,4-Dimethoxyanthranilic acid+Methyl acetoacetatePPA, 130°C6,7-Dimethoxy-2-methylquinazolin-4(3H)-one\text{3,4-Dimethoxyanthranilic acid} + \text{Methyl acetoacetate} \xrightarrow{\text{PPA, 130°C}} \text{6,7-Dimethoxy-2-methylquinazolin-4(3H)-one}

Suzuki-Miyaura Cross-Coupling

Recent advances employ palladium-catalyzed cross-coupling to introduce substituents at the quinazolinone’s 6-position. For example, brominated intermediates react with boronic esters under Pd(dppf)Cl₂ catalysis. This method enhances regioselectivity and scalability, achieving yields up to 80%.

Functionalization of the Quinazolinone Core

N-Alkylation at Position 3

The quinazolinone’s 3-position is alkylated with chloroacetamide derivatives to introduce the acetamide side chain. In a representative procedure:

  • Base-mediated alkylation : 6,7-Dimethoxy-2-methylquinazolin-4(3H)-one reacts with chloroacetamide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base.

  • Reaction conditions : 24 hours at 25–30°C, yielding 3-(chloroacetyl)-6,7-dimethoxy-2-methylquinazolin-4(3H)-one.

Yield : 68–75%.

Optimization and Challenges

Catalytic Efficiency

Pd(dppf)Cl₂ outperforms traditional Pd(PPh₃)₄ in cross-coupling steps, reducing side products and improving yields from 40% to 80%.

Purification Challenges

The final compound’s polarity necessitates chromatographic purification using dichloromethane/methanol (95:5). Recrystallization from ethanol enhances purity (>98%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, thiazole-H), 7.89 (s, 1H, quinazolinone-H), 4.12 (s, 2H, CH₂), 3.94 (s, 6H, OCH₃), 2.45 (s, 3H, CH₃).

  • ESI-MS : m/z 413.1 [M + H]⁺.

Comparative Reaction Yields

Table 1: Yield Optimization in Key Synthetic Steps

StepReagents/ConditionsYield (%)Source
Quinazolinone cyclizationPPA, 130°C, 8 h72
N-AlkylationK₂CO₃, DMF, 24 h75
Thiazole amidationTEA, THF, 60°C, 6 h60

Industrial Scalability Considerations

Solvent Selection

Replacing DMF with 1,4-dioxane in alkylation steps reduces toxicity and facilitates solvent recovery.

Catalytic Recycling

Pd(dppf)Cl₂ can be recovered via filtration and reused for up to three cycles without significant activity loss .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the quinazolinone core can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the quinazolinone and thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids or aldehydes from the oxidation of methyl groups.

    Reduction Products: Reduced quinazolinone derivatives.

    Substitution Products: Various substituted quinazolinone or thiazole derivatives.

Scientific Research Applications

Biological Activities

Research has indicated that this compound exhibits significant biological activities through various mechanisms:

Anticancer Activity

  • Mechanism of Action : The compound interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. It has shown promise in inhibiting tumor growth by interfering with signaling pathways associated with cell survival.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of quinazolinone compounds can inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's ability to induce apoptosis in these cells highlights its potential as an anticancer agent .

Antimicrobial Properties

  • Mechanism of Action : The thiazole moiety is known for its antimicrobial effects, making this compound a candidate for treating infections caused by resistant bacteria.
  • Case Studies :
    • Research has shown that compounds with similar structural characteristics exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that the compound effectively inhibits the growth of pathogenic bacteria .

Mechanism of Action

The mechanism of action of 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity, leading to therapeutic effects.

Comparison with Similar Compounds

Quinazolinone-Acetamide Derivatives with Varying Heterocycles

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Activity Evidence ID
Target Compound 6,7-Dimethoxy-2-methylquinazolinone + thiazole C₁₃H₁₀N₄O₂S 286.31 Not reported
N-(1,3-Dioxoisoindolin-2-yl)-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Phthalimide + quinazolinone C₁₉H₁₄N₄O₄ 362.34 Antioxidant (DPPH assay)
2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide Phenylquinazolinone + ethylamino C₁₈H₁₈N₄O₂ 338.36 Anti-inflammatory (comparable to Diclofenac)

Key Observations :

  • Heterocyclic Influence : Replacement of the thiazole group in the target compound with a phthalimide (as in ) introduces antioxidant properties, likely due to radical-scavenging isoindole moieties.
  • Substituent Effects: Anti-inflammatory activity in phenylquinazolinone analogs suggests that electron-withdrawing groups (e.g., phenyl) enhance binding to inflammatory targets like COX-2.

Thiazole-Linked Acetamides with Diverse Aryl Groups

Compound Name Aryl Group Molecular Formula Molecular Weight (g/mol) Key Activity Evidence ID
2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide 2,6-Dichlorophenyl C₁₁H₈Cl₂N₂OS 299.16 Structural analog (no activity reported)
N-(4-Methoxyphenyl)-2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)acetamide Sulfamoylphenyl + methoxyphenyl C₂₄H₂₁N₅O₅S₂ 547.58 Not reported (structural focus)

Key Observations :

  • Sulfur Modifications: Thioacetamide-quinazolinone hybrids (e.g., ) replace the oxygen in the acetamide bridge with sulfur, which may enhance metabolic stability or metal-binding capacity.

Substituent Effects on Quinazolinone Core

Compound Name Quinazolinone Substituents Molecular Formula Molecular Weight (g/mol) Key Activity Evidence ID
2-(4-Methoxyphenoxy)-N-[2-(4-methylphenyl)-4-oxoquinazolin-3(4H)-yl]acetamide 4-Methylphenyl + methoxyphenoxy C₂₄H₂₁N₃O₄ 415.44 Not reported
N-(1H-Benzimidazol-2-ylmethyl)-2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide Benzimidazole + dimethoxyquinazolinone C₂₁H₂₁N₅O₃ 399.43 Not reported

Key Observations :

  • Methoxy Groups: The 6,7-dimethoxy groups in the target compound and may improve lipophilicity and blood-brain barrier penetration compared to non-methoxy analogs .
  • Bulkier Substituents : Compounds with larger aryl groups (e.g., 4-methylphenyl in ) show increased molecular weight and steric hindrance, which could reduce bioavailability.

Biological Activity

The compound 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a member of the quinazoline family and has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and the underlying mechanisms of action associated with this compound, focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

This compound features a quinazolinone core with a thiazole moiety that may enhance its pharmacological profiles. The molecular formula is C22H22N4O4C_{22}H_{22}N_{4}O_{4} with a molecular weight of approximately 406.4 g/mol. The presence of methoxy groups at positions 6 and 7 contributes to its solubility and biological activity.

PropertyValue
Molecular FormulaC22H22N4O4
Molecular Weight406.4 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Recent studies have demonstrated that compounds related to quinazoline derivatives exhibit significant antimicrobial activity against various pathogens. For instance, in vitro evaluations indicated that certain derivatives displayed potent antibacterial effects comparable to standard drugs like ciprofloxacin and fluconazole . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged significantly across different bacterial strains.

Anticancer Activity

The anticancer potential of the compound was assessed using the MTT assay, which measures cell viability after treatment. Research indicated that derivatives of quinazoline exhibited promising anticancer activities against several cancer cell lines. Notably, some compounds showed IC50 values lower than those of established chemotherapeutic agents such as 5-fluorouracil .

The biological activity of this compound can be attributed to its ability to inhibit key enzymes involved in cellular processes:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have been shown to inhibit acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Molecular Docking Studies : In silico studies using molecular docking simulations have illustrated that these compounds bind effectively to target proteins involved in cancer proliferation and microbial resistance .

Case Studies

Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial properties of quinazoline derivatives, it was found that derivative 5 showed significant activity against Gram-positive bacteria with an MIC value of 8 µM, while derivative 11 demonstrated efficacy against both Gram-positive and Gram-negative strains .

Case Study 2: Anticancer Screening
A comparative study on various quinazoline derivatives revealed that compound 8 exhibited an IC50 value of 15 µM against breast cancer cell lines, making it a candidate for further development in anticancer therapies .

Q & A

Basic Synthesis and Characterization

Q1: What are the validated synthetic routes for preparing 2-(6,7-dimethoxy-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-(1,3-thiazol-2-yl)acetamide, and how can reaction conditions (e.g., solvent, catalyst) be optimized for reproducibility? A1:

  • Key Steps :
    • Quinazolinone Core Formation : Cyclization of substituted anthranilic acid derivatives under acidic conditions (e.g., acetic acid) to form the 6,7-dimethoxy-2-methyl-4-oxoquinazoline scaffold.
    • Acetamide Coupling : Reacting the quinazolinone intermediate with chloroacetyl chloride, followed by nucleophilic substitution using 2-aminothiazole in polar aprotic solvents (e.g., DMF) with triethylamine as a base .
  • Optimization :
    • Temperature control (60–80°C) minimizes side reactions during coupling.
    • Solvent choice (DMF vs. dichloromethane) impacts reaction kinetics; DMF enhances solubility of intermediates .
  • Validation :
    • Purity ≥95% confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR (δ 2.35 ppm for methyl, δ 7.8–8.2 ppm for thiazole protons) .

Advanced Reaction Design

Q2: How can computational methods (e.g., DFT, reaction path modeling) guide the design of novel derivatives with improved bioactivity? A2:

  • Computational Workflow :
    • DFT Calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites (e.g., electron-deficient quinazolinone carbonyl) .
    • Molecular Docking : Simulate interactions with biological targets (e.g., kinases) using AutoDock Vina; prioritize derivatives with strong hydrogen bonding to thiazole nitrogen and quinazolinone methoxy groups .
  • Validation :
    • Synthesize top-ranked derivatives and compare in vitro activity (e.g., IC₅₀ values) with computational predictions .

Data Contradiction Analysis

Q3: How should researchers resolve discrepancies in reported biological activity data for this compound across studies? A3:

  • Critical Factors :
    • Purity Variations : Impurities (e.g., unreacted thiazole) may skew activity. Validate via LC-MS and elemental analysis .
    • Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times (24h vs. 48h) alter IC₅₀ results. Standardize protocols using CLSI guidelines .
  • Case Study :
    • A 2025 study reported conflicting cytotoxicity (IC₅₀ = 12 μM vs. 45 μM). Post-hoc analysis traced this to DMSO concentration (>1% caused false positives) .

Structure-Activity Relationship (SAR) Challenges

Q4: Which structural modifications (e.g., substituents on thiazole or quinazolinone) most significantly impact target binding affinity? A4:

  • SAR Insights :
    • Quinazolinone Modifications :
  • 6,7-Dimethoxy groups enhance solubility but reduce kinase inhibition; replacing methoxy with halogens (Cl, F) improves potency .
    • Thiazole Modifications :
  • N-Methylation of thiazole decreases bioavailability, while introducing electron-withdrawing groups (e.g., nitro) increases metabolic stability .
  • Methodology :
    • Synthesize analogs via parallel synthesis and test in enzyme inhibition assays (e.g., EGFR kinase) .

Analytical Method Development

Q5: What advanced spectroscopic techniques are required to resolve overlapping signals in the NMR spectrum of this compound? A5:

  • Techniques :
    • 2D NMR (HSQC, HMBC) : Assigns methoxy (δ 3.8–4.0 ppm) and carbonyl (δ 170–175 ppm) groups unambiguously .
    • High-Resolution MS : Confirms molecular ion [M+H]⁺ at m/z 417.12 (calculated) with <2 ppm error .
  • Challenges :
    • Overlap between quinazolinone aromatic protons and thiazole protons resolved via solvent screening (DMSO-d₆ vs. CDCl₃) .

Stability and Storage

Q6: What degradation pathways occur under long-term storage, and how can they be mitigated? A6:

  • Degradation Mechanisms :
    • Hydrolysis : Acetamide bond cleavage in aqueous buffers (pH <5 or >9). Stabilize with lyophilization and store at −20°C .
    • Photooxidation : Thiazole ring degradation under UV light. Use amber vials and inert atmosphere (N₂) .
  • Testing :
    • Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .

Biological Target Identification

Q7: What strategies are recommended for identifying primary biological targets of this compound? A7:

  • Approaches :
    • Pull-Down Assays : Use biotinylated analogs to capture binding proteins from cell lysates, followed by LC-MS/MS identification .
    • Kinase Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseScan) to identify inhibition hotspots .
  • Case Study :
    • A 2024 study identified tubulin polymerization inhibition (EC₅₀ = 8 μM) via fluorescence polarization .

Scaling-Up Challenges

Q8: What critical parameters must be controlled during scale-up to maintain yield and purity? A8:

  • Key Parameters :
    • Mixing Efficiency : Ensure turbulent flow in reactors to prevent localized pH spikes during acid-catalyzed cyclization .
    • Temperature Gradients : Use jacketed reactors with precise cooling during exothermic coupling steps .
  • Quality Control :
    • In-line PAT tools (e.g., FTIR) monitor reaction progress in real time .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.